molecular formula C11H19ClF2N2O B12070315 ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride

Cat. No.: B12070315
M. Wt: 268.73 g/mol
InChI Key: CXKOJAZBAFVIER-UHFFFAOYSA-N
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Description

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a difluoropyrrolidinyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride typically involves multiple steps, including the formation of the aminocyclohexyl and difluoropyrrolidinyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropyrrolidin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a range of chemical reactions and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C11H19ClF2N2O

Molecular Weight

268.73 g/mol

IUPAC Name

(4-aminocyclohexyl)-(3,3-difluoropyrrolidin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-6-15(7-11)10(16)8-1-3-9(14)4-2-8;/h8-9H,1-7,14H2;1H

InChI Key

CXKOJAZBAFVIER-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(C2)(F)F)N.Cl

Origin of Product

United States

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